(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide
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Description
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C23H16Cl2N2O2 and its molecular weight is 423.29. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound serves as a versatile intermediate in organic synthesis. Its reactivity, particularly the presence of functional groups such as the cyano group and the furan ring, allows for the construction of complex molecules. For example, enaminones, which are enamines of ss-dicarbonyl compounds and bear structural resemblance to the compound , have shown significant anticonvulsant activity and serve as key intermediates in the synthesis of various therapeutic agents (Eddington et al., 2000). Moreover, the incorporation of heteroatoms within the structure, such as nitrogen and sulfur, contributes to the diversity of chemical transformations it can undergo, enabling the synthesis of novel organic compounds with potential biological activities.
Material Science Applications
In material science, the compound's structure, featuring a furan ring, is of interest for the development of new materials. Furan derivatives are explored for their potential in creating novel polymeric materials due to their thermal stability and mechanical properties. For instance, furan-2,5-dicarboxylic acid (FDCA)-based polyamides, which share a common furan moiety with the compound, have been identified as sustainable alternatives to traditional polyamides, indicating the potential of furan derivatives in the development of high-performance and environmentally friendly materials (Jiang et al., 2015).
Pharmacological Applications
Compounds containing furan rings and related functionalities are investigated for their pharmacological properties. Derivatives of such structures have been evaluated for anticonvulsant, antimalarial, and antitrypanosomal activities, showcasing the therapeutic potential of furan-based compounds. For instance, studies on enaminones have expanded their therapeutic potential beyond anticonvulsant activity to include novel brain transport mechanisms and the development of regression models for synthetic directions, highlighting the pharmacological importance of compounds with similar structural motifs (Eddington et al., 2000).
Properties
IUPAC Name |
(E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-8-6-16(11-21(20)25)27-23(28)15(13-26)10-17-7-9-22(29-17)19-12-18(19)14-4-2-1-3-5-14/h1-11,18-19H,12H2,(H,27,28)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEDWEAXZSVYNK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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